molecular formula C20H18N2O3S B11461851 3-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11461851
M. Wt: 366.4 g/mol
InChI Key: HQSWOYJFRJUTHH-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: is a complex organic compound characterized by its unique structure, which includes a thienopyridine core fused with a pyridine ring and substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach includes the formation of the thienopyridine core through cyclization reactions, followed by the introduction of the dimethoxyphenyl and pyridinyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents targeting specific biological pathways. Its structural analogs may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • (3,4-Dimethoxyphenyl)(pyridin-3-yl)methanone
  • (3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Uniqueness: Compared to similar compounds, 3-(3,4-DIMETHOXYPHENYL)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE stands out due to its thienopyridine core, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-pyridin-3-yl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H18N2O3S/c1-24-16-6-5-12(8-17(16)25-2)15-11-26-20-14(9-18(23)22-19(15)20)13-4-3-7-21-10-13/h3-8,10-11,14H,9H2,1-2H3,(H,22,23)

InChI Key

HQSWOYJFRJUTHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CN=CC=C4)OC

Origin of Product

United States

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